molecular formula C10H17NO2 B2843498 Ethyl 3-(2-azabicyclo[2.1.1]hexan-1-yl)propanoate CAS No. 2248402-66-4

Ethyl 3-(2-azabicyclo[2.1.1]hexan-1-yl)propanoate

Cat. No. B2843498
CAS RN: 2248402-66-4
M. Wt: 183.251
InChI Key: AEAGAXJPMFNQFF-UHFFFAOYSA-N
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Description

Ethyl 3-(2-azabicyclo[2.1.1]hexan-1-yl)propanoate is a chemical compound . It is related to 3-(2-azabicyclo[2.1.1]hexan-1-yl)propanoic acid hydrochloride, which has a molecular weight of 191.66 .


Synthesis Analysis

The synthesis of related compounds, such as 1,2-disubstituted bicyclo[2.1.1]hexane modules, has been achieved through the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .


Molecular Structure Analysis

The InChI code for the related compound 3-(2-azabicyclo[2.1.1]hexan-1-yl)propanoic acid hydrochloride is 1S/C8H13NO2.ClH/c10-7(11)1-2-8-3-6(4-8)5-9-8;/h6,9H,1-5H2,(H,10,11);1H .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include [2 + 2] cycloaddition .


Physical And Chemical Properties Analysis

The related compound 3-(2-azabicyclo[2.1.1]hexan-1-yl)propanoic acid hydrochloride has a melting point of 189-190 degrees Celsius . It is a powder at room temperature .

Safety and Hazards

The related compound 3-(2-azabicyclo[2.1.1]hexan-1-yl)propanoic acid hydrochloride has several hazard statements including H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The synthesis of new 1,2-disubstituted bicyclo[2.1.1]hexane modules opens the gate to sp3-rich new chemical space . This could lead to the development of new bio-active compounds .

properties

IUPAC Name

ethyl 3-(2-azabicyclo[2.1.1]hexan-1-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-2-13-9(12)3-4-10-5-8(6-10)7-11-10/h8,11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEAGAXJPMFNQFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC12CC(C1)CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2-azabicyclo[2.1.1]hexan-1-yl)propanoate

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